4-Butylbenzoic acid

Catalog No.
S662869
CAS No.
20651-71-2
M.F
C11H14O2
M. Wt
178.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Butylbenzoic acid

CAS Number

20651-71-2

Product Name

4-Butylbenzoic acid

IUPAC Name

4-butylbenzoic acid

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

InChI

InChI=1S/C11H14O2/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h5-8H,2-4H2,1H3,(H,12,13)

InChI Key

JFKUBRAOUZEZSL-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)C(=O)O

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)O

As a Precursor for Liquid Crystal Materials

One potential use of 4-butylbenzoic acid lies in the synthesis of liquid crystal materials. These materials exhibit unique properties between those of solids and liquids, making them valuable in various technological applications, including displays, sensors, and optical devices. Studies have shown that introducing a butyl group, as present in 4-butylbenzoic acid, can influence the physical properties of liquid crystals, such as their melting point and viscosity [].

4-Butylbenzoic acid, also known as p-butylbenzoic acid, is an aromatic carboxylic acid characterized by a butyl group attached to the para position of the benzoic acid structure. Its molecular formula is C11H14O2C_{11}H_{14}O_2 and it has a molecular weight of approximately 178.23 g/mol. This compound appears as a white crystalline solid with a melting point ranging from 100 to 103 degrees Celsius and a boiling point of about 313 degrees Celsius . It is slightly soluble in water but more soluble in organic solvents such as alcohol and benzene .

4-Butylbenzoic acid has been shown to act as a Sirtuin inhibitor []. Sirtuins are a class of NAD⁺-dependent protein deacetylases that play a role in various cellular processes, including aging, metabolism, and stress response. By inhibiting Sirtuins, 4-Butylbenzoic acid may influence these processes, although the exact mechanisms require further investigation.

Typical of carboxylic acids, including:

  • Esterification: Reacts with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it can lose carbon dioxide.
  • Reduction: Can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
  • Halogenation: The aromatic ring can undergo electrophilic substitution reactions, leading to halogenated derivatives.

These reactions are significant for synthesizing various derivatives and compounds used in industrial applications.

The synthesis of 4-butylbenzoic acid typically involves the following methods:

  • Oxidation of Butyltoluene: The most common method is the oxidation of para-tert-butyltoluene using air or other oxidizing agents .
  • Carboxylation Reactions: Another method involves the carboxylation of butylbenzene derivatives under specific conditions.
  • Grignard Reactions: Using Grignard reagents with benzoic acid can also yield this compound.

These methods allow for the production of high-purity 4-butylbenzoic acid suitable for various applications.

4-Butylbenzoic acid has diverse applications across several industries:

  • Polymer Industry: Used as a stabilizer for alkyd resins, enhancing their durability and performance .
  • Cosmetic Products: Its derivatives are employed in sunscreens and other personal care products due to their UV-blocking properties .
  • Pharmaceuticals: Utilized in drug formulations for its antimicrobial properties.
  • Lubricants and Coatings: Acts as an additive in lubricants and paints to improve performance characteristics.

Several compounds share structural similarities with 4-butylbenzoic acid. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
Benzoic AcidAromatic Carboxylic AcidSimple structure without alkyl substitution
p-Toluic AcidAromatic Carboxylic AcidMethyl group at para position
4-Tert-Butylbenzoic AcidAromatic Carboxylic AcidTertiary butyl group increases steric hindrance
4-Hydroxybenzoic AcidAromatic Carboxylic AcidHydroxyl group provides different solubility

Similar Compounds

  • Benzoic Acid
  • p-Toluic Acid
  • 4-Tert-Butylbenzoic Acid
  • 4-Hydroxybenzoic Acid

The presence of the butyl group in 4-butylbenzoic acid distinguishes it from these similar compounds, affecting its physical properties and reactivity.

XLogP3

4

LogP

3.97 (LogP)

Melting Point

106.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 7 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 6 of 7 companies with hazard statement code(s):;
H302 (83.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

20651-71-2

Wikipedia

4-Butylbenzoic acid

General Manufacturing Information

Benzoic acid, 4-butyl-: ACTIVE

Dates

Modify: 2023-08-15

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